2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile
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Overview
Description
2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol It is characterized by the presence of a piperidine ring substituted with an ethanesulfonyl group and an acetonitrile moiety
Preparation Methods
The synthesis of 2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ethanesulfonyl-piperidine intermediate. This intermediate is then reacted with acetonitrile to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the ethanesulfonyl group to an ethyl group.
Scientific Research Applications
2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile can be compared with other similar compounds, such as:
2-[(3Z)-1-(methylsulfonyl)piperidin-3-ylidene]acetonitrile: This compound has a methylsulfonyl group instead of an ethanesulfonyl group, which may result in different chemical reactivity and biological activity.
2-[(3Z)-1-(propylsulfonyl)piperidin-3-ylidene]acetonitrile: The presence of a propylsulfonyl group can influence the compound’s solubility and interaction with molecular targets.
2-[(3Z)-1-(butylsulfonyl)piperidin-3-ylidene]acetonitrile: The butylsulfonyl group may impart unique properties to the compound, affecting its applications in research and industry.
Properties
IUPAC Name |
(2Z)-2-(1-ethylsulfonylpiperidin-3-ylidene)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-3-4-9(8-11)5-6-10/h5H,2-4,7-8H2,1H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVKGVSLQFEBET-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(=CC#N)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCC/C(=C/C#N)/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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